Evidence Item 1: Structural Differentiation from Furosemide by N-Trifluoroethyl Substitution
The target compound differs from the clinical standard furosemide exclusively at the N-substituent: furosemide bears an N-furfuryl group, whereas the target compound bears an N-(2,2,2-trifluoroethyl) group. This substitution replaces a heteroaromatic furan ring (hydrogen-bond acceptor; metabolically labile) with a highly electronegative, oxidatively stable trifluoroethyl moiety. In the high-ceiling diuretic pharmacophore class, the 2-position substituent is the principal determinant of potency and pharmacokinetics—bumetanide, differing from furosemide by substitution pattern alone, is 40–60× more potent [1]. No direct diuretic potency data for this specific compound were identified in the peer-reviewed literature; the following comparison is therefore based on class-level SAR inference and computed molecular properties.
| Evidence Dimension | N-Substituent identity (class-level potency determinant) |
|---|---|
| Target Compound Data | N-(2,2,2-trifluoroethyl) substituent; cLogP ~1.1–1.6 (estimated range based on fragment addition of –CH₂CF₃ vs. –CH₂-furyl); TPSA 125.5 Ų |
| Comparator Or Baseline | Furosemide (N-furfuryl): cLogP 0.76 ; experimentally measured log P 2.03 [2]; TPSA 131.0 Ų |
| Quantified Difference | Predicted cLogP increase of approximately +0.3 to +0.8 log units; TPSA decrease of ~5.5 Ų |
| Conditions | Computed molecular properties (cLogP, TPSA) using fragment-based estimation; no experimental log P available for the target compound. |
Why This Matters
The SAR literature establishes a positive correlation between diuretic potency and log P within this congener series; the predicted increase in lipophilicity for the trifluoroethyl analog positions it as a probe for exploring the upper lipophilicity–potency boundary relative to furosemide, where the 1983 furosemide congener study concluded that 'further increase in log P value will not enhance this activity' [3].
- [1] Nielsen, O. B. T. & Feit, P. W. (1978). Structure-Activity Relationships of Aminobenzoic Acid Diuretics and Related Compounds. ACS Symposium Series, Vol. 83, Chapter 2. Bumetanide reported as 40–60× more potent than furosemide. View Source
- [2] SANGSTER (1993). Experimental log P for furosemide = 2.03. Cited in DrugBank and QSAR databases. View Source
- [3] Structure Activity Correlation for Diuretic Furosemide Congeners. (1983). Pharmacology. Concludes positive log P dependence with an upper plateau. View Source
